molecular formula C15H16ClN3O2S B4519018 {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone

{2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone

Cat. No.: B4519018
M. Wt: 337.8 g/mol
InChI Key: AYFRFAMMRWTKQF-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a (2-chlorobenzyl)amino group and at position 4 with a morpholin-4-yl methanone moiety. The morpholine moiety enhances solubility due to its polar oxygen atom and may influence pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-12-4-2-1-3-11(12)9-17-15-18-13(10-22-15)14(20)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFRFAMMRWTKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CSC(=N2)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The morpholine ring is then introduced via nucleophilic substitution, where morpholine reacts with an appropriate halogenated intermediate. Finally, the chlorobenzyl group is attached through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole formation step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The incorporation of the chlorobenzyl group enhances the compound's ability to inhibit bacterial growth. For instance, research indicates that compounds with thiazole structures display significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. The morpholine moiety in this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary investigations suggest that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in targeting kinases involved in cancer progression. Inhibitors of specific kinases can prevent the phosphorylation processes that lead to uncontrolled cell division .

Pesticidal Properties

Thiazole derivatives have been researched for their potential as agrochemicals. The ability of this compound to act as a pesticide could be attributed to its structural features that allow it to disrupt biological processes in pests . Studies have shown that thiazole-based compounds can effectively control certain agricultural pests while being less harmful to beneficial insects.

Polymer Chemistry

The unique properties of thiazole derivatives make them suitable for applications in polymer chemistry. They can be utilized as additives or modifiers in polymer formulations to enhance thermal stability and mechanical strength . The incorporation of such compounds into polymers can lead to materials with improved resistance to environmental degradation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that compounds similar to {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Apoptosis : Research published in a peer-reviewed journal indicated that thiazole derivatives could induce apoptosis in various cancer cell lines through the activation of caspase pathways, suggesting potential therapeutic applications for this compound .
  • Pesticide Development : Field trials have shown that thiazole-based pesticides derived from similar structures effectively reduced pest populations without adversely affecting non-target species, indicating their potential for sustainable agriculture .

Mechanism of Action

The mechanism of action of {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. The chlorobenzyl group can provide specificity in binding to target sites.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to analogs with modifications in the thiazole substituents, morpholine linkage, and bioactivity (Table 1).

Table 1: Structural and Functional Comparison of Thiazole-Morpholine Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes Reference
{2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone (Target) 2-(2-chlorobenzyl)amino, 4-morpholinyl ~337.85* Hypothesized PPARγ agonism (based on analogs)
2-(2-Hydroxyphenyl)-1,3-thiazolidin-4-ylmethanone 2-hydroxyphenyl, thiazolidine core ~320.39 Analgesic (PPARγ agonist), dose-dependent IL-1β suppression
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 4-(2-chlorophenyl), morpholinoacetamide 338.84 Structural analog; acetamide linkage may reduce metabolic stability vs. methanone
2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone 4-methoxybenzyl 318.39 Methoxy group reduces hydrophobicity; electronic effects alter target interactions
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Sulfonyl linker, indole core ~447.93 Bulkier sulfonyl group impacts solubility and membrane permeability
Cobicistat Complex thiazole-morpholine structure 776.0 HIV integrase inhibitor; highlights therapeutic relevance of thiazole-morpholine scaffolds

*Calculated based on molecular formula C₁₅H₁₅ClN₃O₂S.

Key Observations:

The chlorine atom may facilitate halogen bonding with target proteins . Morpholine linkage: Direct methanone linkage (target compound) likely offers greater metabolic stability compared to acetamide () or sulfonyl () groups, which are prone to enzymatic hydrolysis .

Biological Activity :

  • Thiazolidine derivatives with morpholine () demonstrate PPARγ agonism and anti-inflammatory effects, suggesting the target compound may share similar mechanisms. The 2-chlorobenzyl group could enhance receptor affinity via hydrophobic interactions .
  • highlights cobicistat’s use as an HIV integrase inhibitor, underscoring the pharmacological versatility of thiazole-morpholine hybrids. The target’s simpler structure may reduce off-target effects compared to cobicistat’s complex scaffold .

Molecular Weight and Drug-Likeness :

  • The target compound (MW ~337.85) falls within the acceptable range for oral bioavailability (<500 g/mol), unlike bulkier analogs like the sulfonyl-indole derivative (MW ~447.93) .

Biological Activity

The compound {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H14ClN3OS\text{C}_{12}\text{H}_{14}\text{ClN}_{3}\text{OS}

This structure includes a thiazole ring, a chlorobenzyl group, and a morpholine moiety, which are significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit potent antitumor properties . For instance, compounds similar to {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic activity of several thiazole derivatives on human cancer cell lines such as A549 (lung), MCF7 (breast), and HT29 (colon). The results demonstrated that certain thiazole compounds had IC50 values in the low micromolar range, indicating strong antitumor potential .

CompoundCell LineIC50 (µM)
Compound AA5491.61
Compound BMCF71.98
Compound CHT290.85

The antitumor activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including:

  • Inhibition of HDAC (Histone Deacetylase) : Some thiazole derivatives have been found to selectively inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells, which is critical for halting tumor growth .

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. For example, compounds containing the thiazole moiety have been effective against both Gram-positive and Gram-negative bacteria.

Research Findings:
A study reported that specific thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone can be influenced by various structural modifications:

  • Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Morpholine Ring : This moiety contributes to increased solubility and bioavailability.
  • Thiazole Core : Essential for interaction with target proteins involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
{2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone

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